molecular formula C12H10N4O B7590593 N'-[(E)-pyridin-3-ylmethylidene]pyridine-2-carbohydrazide

N'-[(E)-pyridin-3-ylmethylidene]pyridine-2-carbohydrazide

Cat. No. B7590593
M. Wt: 226.23 g/mol
InChI Key: VPHZOSYFXOZIOS-OQLLNIDSSA-N
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Description

“N’-[(E)-pyridin-3-ylmethylidene]pyridine-2-carbohydrazide” is a chemical compound that has been studied for its potential applications . It is also known as a hydrazone ligand, which shows high efficiency in chelating transition-metal ions .


Synthesis Analysis

The compound can be synthesized via condensation of adamantane-1-carbohydrazide with the appropriate heterocyclic aldehyde . The synthesis process involves the reaction of 3-bromo-2-hydroxybenzaldehyde and 2-pyridinecarboxylic acid hydrazide .


Molecular Structure Analysis

The molecular structure of the compound has been studied using various techniques such as 1H-NMR, 13C-NMR, infrared and UV-vis spectroscopies, and single crystal X-ray diffraction . The compound exists in the E conformation with respect to the azomethane C=N bond .


Chemical Reactions Analysis

The compound has been found to form a pentacoordination sphere with a distorted square-pyramidal geometry in the presence of two iodide anions . It also features an intramolecular N—H⋯N hydrogen bond .


Physical And Chemical Properties Analysis

The compound is nearly planar with a largest deviation from the mean plane through the non-H atoms of 0.106 (4) Å . It also shows intense UV-Vis light absorption in the range 200–350 nm .

Mechanism of Action

While the exact mechanism of action of this compound is not fully understood, it is known that hydrazone ligands, such as this compound, show high efficiency in chelating transition-metal ions .

Future Directions

The compound has potential applications in the field of medicinal chemistry due to its ability to chelate transition-metal ions . Future research could explore these applications further, as well as investigate the compound’s potential as an anticancer agent .

properties

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c17-12(11-5-1-2-7-14-11)16-15-9-10-4-3-6-13-8-10/h1-9H,(H,16,17)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHZOSYFXOZIOS-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-pyridin-3-ylmethylidene]pyridine-2-carbohydrazide

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